molecular formula C9H16Mg B14340661 magnesium;butane;pent-1-yne CAS No. 105825-98-7

magnesium;butane;pent-1-yne

Cat. No.: B14340661
CAS No.: 105825-98-7
M. Wt: 148.53 g/mol
InChI Key: IMYXXVNFACRBNG-UHFFFAOYSA-N
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Description

Magnesium;butane;pent-1-yne is a compound that combines magnesium, butane, and pent-1-yne

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;butane;pent-1-yne typically involves the alkylation of acetylide anions. This process includes the reaction of an acetylide ion with an alkyl halide, forming a new carbon-carbon bond . The reaction conditions often require a strong base, such as sodium amide in ammonia, to facilitate the formation of the acetylide ion .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar alkylation reactions. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Magnesium;butane;pent-1-yne undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, hydrogen, and strong bases like sodium amide. Reaction conditions often involve specific temperatures and solvents to optimize the reaction rate and yield.

Major Products Formed

The major products formed from these reactions include alkanes, alkenes, and various substituted derivatives of the original compound .

Scientific Research Applications

Magnesium;butane;pent-1-yne has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of magnesium;butane;pent-1-yne involves its ability to form strong carbon-carbon bonds through nucleophilic substitution reactions. The acetylide ion, formed by deprotonation of the terminal alkyne, attacks electrophilic carbon atoms in alkyl halides, leading to the formation of new carbon-carbon bonds . This mechanism is crucial in various synthetic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other alkynes and alkyl magnesium halides. Examples are ethyne, propyne, and butylmagnesium bromide .

Properties

CAS No.

105825-98-7

Molecular Formula

C9H16Mg

Molecular Weight

148.53 g/mol

IUPAC Name

magnesium;butane;pent-1-yne

InChI

InChI=1S/C5H7.C4H9.Mg/c1-3-5-4-2;1-3-4-2;/h3,5H2,1H3;1,3-4H2,2H3;/q2*-1;+2

InChI Key

IMYXXVNFACRBNG-UHFFFAOYSA-N

Canonical SMILES

CCC[CH2-].CCCC#[C-].[Mg+2]

Origin of Product

United States

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